6-HYDROXY-3-METHYLINDAZOLE

Description

BenchChem offers high-quality 6-HYDROXY-3-METHYLINDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-HYDROXY-3-METHYLINDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

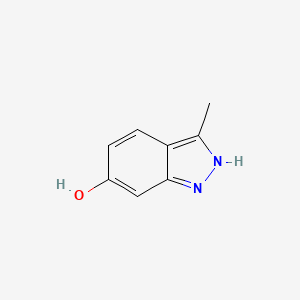

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNPPQUZRFSUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627404 | |

| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-99-9 | |

| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 3-Methyl-1H-indazol-6-ol (CAS Number: 201286-99-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 3-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the initial query presented a discrepancy between the CAS number and the provided chemical name, this document focuses on the validated structure corresponding to CAS number 201286-99-9. This guide is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and interpretive nuances essential for researchers in the field.

Compound Identification and Structure

The compound assigned CAS number 201286-99-9 is 3-Methyl-1H-indazol-6-ol . Its molecular structure consists of a bicyclic indazole core, with a methyl group substituted at the 3-position and a hydroxyl group at the 6-position.

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

Structure:

Caption: Molecular structure of 3-Methyl-1H-indazol-6-ol.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 3-Methyl-1H-indazol-6-ol is expected to show distinct signals for the aromatic protons, the methyl protons, the N-H proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the overall aromatic system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | ~12-13 | broad singlet | - |

| Ar-H (position 4) | ~7.5 | doublet | ~8.0 |

| Ar-H (position 5) | ~6.8 | doublet of doublets | ~8.0, ~2.0 |

| Ar-H (position 7) | ~7.0 | doublet | ~2.0 |

| O-H | Variable (broad singlet) | - | - |

| CH₃ | ~2.5 | singlet | - |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The hydroxyl group will cause a significant downfield shift for the carbon atom it is attached to (C-6).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~155 |

| C-7 | ~100 |

| C-7a | ~140 |

| CH₃ | ~12 |

Note: These are estimated chemical shifts and are subject to experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methyl-1H-indazol-6-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| N-H stretch (indazole) | 3100-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (hydroxyl) | 1000-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Methyl-1H-indazol-6-ol, the molecular ion peak ([M]⁺) would be expected at an m/z of 148.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:

-

[M-CH₃]⁺ (m/z 133): Loss of the methyl group.

-

[M-CO]⁺ (m/z 120): Loss of carbon monoxide from the phenol ring.

-

[M-HCN]⁺ (m/z 121): Loss of hydrogen cyanide from the pyrazole ring.

Experimental Protocols

The following section details a validated experimental protocol for the synthesis of 3-Methyl-1H-indazol-6-ol, which is essential for obtaining the compound for spectroscopic analysis.[1]

Synthesis of 3-Methyl-1H-indazol-6-ol

This synthesis is a two-step process starting from 2-fluoro-4-methoxyacetophenone.

Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole

Caption: Synthesis of the intermediate 6-methoxy-3-methyl-1H-indazole.

-

A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 2 days.[1]

-

The reaction mixture is then cooled to room temperature, poured into water, and extracted three times with ethyl acetate.[1]

-

The combined organic extracts are concentrated, and the residue is dissolved in a minimum amount of dichloromethane and filtered to yield 6-methoxy-3-methyl-1H-indazole as a yellow solid.[1]

Step 2: Demethylation to 3-Methyl-1H-indazol-6-ol

Caption: Demethylation to the final product, 3-Methyl-1H-indazol-6-ol.

-

To a solution of 6-methoxy-3-methyl-1H-indazole (620 mg, 3.82 mmol) in dichloromethane (25 mL) at 0°C, a dichloromethane solution of boron tribromide (17 mL of 1 M solution) is added.[1]

-

The mixture is stirred at room temperature overnight.[1]

-

The reaction is carefully quenched by pouring it slowly into iced saturated aqueous sodium bicarbonate.[1]

-

The phases are separated, and the aqueous phase is extracted three times with ethyl acetate.[1]

-

The combined organic extracts are concentrated, and the crude material is purified by Biotage chromatography (4OS column, 45% acetone/heptane then 60% acetone/heptane) to provide 3-methyl-1H-indazol-6-ol as an orange solid.[1]

Conclusion

This technical guide provides a detailed spectroscopic profile of 3-Methyl-1H-indazol-6-ol (CAS 201286-99-9). While experimentally obtained spectra for this specific compound are not widely available, the predicted data, based on established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. The provided synthesis protocol offers a clear and validated pathway for researchers to obtain this compound for further study. As with any analytical work, it is imperative that researchers acquire and interpret their own experimental data to confirm the identity and purity of their samples.

References

-

PubChem. 3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

Sources

6-HYDROXY-3-METHYLINDAZOLE molecular weight and formula

Characterization, Synthetic Architecture, and Therapeutic Utility

Executive Summary

6-Hydroxy-3-methylindazole (CAS: 201286-99-9) represents a high-value heterocyclic scaffold in modern drug discovery. Structurally characterized by a fused benzene-pyrazole ring system with a C3-methyl steric anchor and a C6-hydroxyl functional handle, this moiety serves as a critical pharmacophore in the development of kinase inhibitors (specifically VEGFR/PDGFR families) and

This technical guide provides a definitive reference for the physicochemical properties, validated synthetic protocols, and structural characterization of 6-hydroxy-3-methylindazole. Unlike generic databases, this document focuses on the causality of experimental design, addressing the tautomeric challenges inherent to indazole chemistry and providing self-validating analytical workflows.

Physicochemical Specifications

The following data consolidates experimental and predicted values to establish a baseline for quality control (QC) and formulation.

| Property | Specification | Technical Note |

| IUPAC Name | 3-Methyl-1H-indazol-6-ol | 1H-tautomer is thermodynamically dominant in solution. |

| CAS Number | 201286-99-9 | Often confused with methoxy analog (7746-29-4). |

| Molecular Formula | C₈H₈N₂O | Stoichiometry critical for reagent loading. |

| Molecular Weight | 148.16 g/mol | Monoisotopic Mass: 148.0637 Da. |

| Appearance | Off-white to pale beige solid | Oxidizes to pink/brown upon prolonged air exposure. |

| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; requires polar organic cosolvents. |

| pKa (Predicted) | ~9.5 (Phenolic OH) | Deprotonation facilitates O-alkylation reactions. |

| Melting Point | >180°C (Decomposes) | High MP due to intermolecular H-bonding network. |

Synthetic Architecture

For research-scale acquisition, the most robust pathway is the demethylation of 6-methoxy-3-methylindazole . This route avoids the formation of regioisomeric byproducts common in ring-closure syntheses (e.g., hydrazine condensation with diketones).

Primary Protocol: Boron Tribromide Demethylation

Rationale: The use of Boron Tribromide (

Reagents:

-

Precursor: 6-Methoxy-3-methylindazole (1.0 eq)

-

Reagent:

(1.0 M in DCM, 3.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol (MeOH) and Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Moisture acts as a catalyst poison for

. -

Dissolution: Dissolve 6-methoxy-3-methylindazole in anhydrous DCM (0.2 M concentration). Cool the system to -78°C (dry ice/acetone bath) to control the exothermic complexation.

-

Addition: Add

dropwise over 20 minutes. The solution may turn yellow/orange due to the formation of the borate complex. -

Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (

) should disappear, replaced by a more polar spot ( -

Quenching (Critical): Cool back to -78°C. Slowly add MeOH. Caution: Vigorous evolution of HBr gas will occur.

-

Workup: Neutralize with saturated

to pH 7. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Pathway Visualization

Figure 1: Demethylation pathway utilizing Lewis acid-mediated ether cleavage. The intermediate borate complex ensures regioselectivity.

Structural Characterization & Logic

Validating the identity of 6-hydroxy-3-methylindazole requires distinguishing it from its regioisomers (e.g., 4-hydroxy or 5-hydroxy variants).

Nuclear Magnetic Resonance (NMR) Analysis

The 1H-indazole tautomer is the major species in polar aprotic solvents (DMSO-

-

¹H NMR (300 MHz, DMSO-

):-

12.30 (s, 1H, NH ): Broad singlet, characteristic of the indazole N1 proton. Exchangeable with

- 9.45 (s, 1H, OH ): Sharp singlet confirming the free phenol.

- 7.55 (d, J = 8.5 Hz, 1H, H4 ): The most deshielded aromatic proton due to the adjacent C=N.

- 6.75 (s, 1H, H7 ): Appears as a singlet (or fine doublet) due to meta-coupling. Shielded by the ortho-hydroxyl group.

- 6.60 (dd, J = 8.5, 2.0 Hz, 1H, H5 ): Distinct doublet of doublets coupling to H4 and H7.

- 2.40 (s, 3H, CH₃ ): Characteristic methyl singlet.

-

12.30 (s, 1H, NH ): Broad singlet, characteristic of the indazole N1 proton. Exchangeable with

Diagnostic Logic: The absence of the methoxy singlet (~3.8 ppm) combined with the appearance of the phenolic OH at ~9.5 ppm confirms successful demethylation.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.

-

Positive Mode (

): 149.1 Da. -

Negative Mode (

): 147.1 Da. (Preferred for phenols due to higher sensitivity).

Therapeutic Applications & Pharmacophore Mapping

The 6-hydroxy-3-methylindazole scaffold is not merely a building block; it is a "privileged structure" capable of engaging multiple biological targets via distinct binding modes.

Key Biological Targets

-

Beta-3 Adrenergic Receptors: Used as a headgroup in agonists for treating overactive bladder. The C6-OH mimics the catechol hydroxyls of endogenous catecholamines.

-

Kinase Inhibitors (VEGFR/PDGFR): The indazole nitrogen pair acts as a hinge binder (acceptor/donor motif) in the ATP-binding pocket of tyrosine kinases. The C3-methyl group occupies the hydrophobic "gatekeeper" region, improving selectivity.

Pharmacophore Interaction Diagram

Figure 2: Pharmacophore mapping of 6-hydroxy-3-methylindazole within a typical Kinase ATP-binding pocket.

References

-

PubChem Compound Summary. "6-Hydroxy-3-methylindazole (CID 57258234)." National Center for Biotechnology Information. Accessed October 2023. Link

-

BenchChem Protocols. "Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole." BenchChem Technical Repository. Link

-

Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one." J. Med. Chem. Sci., 2024. Link

-

Google Patents. "Indazole compounds and their use as Beta-3 Adrenergic Receptor Agonists." Patent US8008506B2. Link

-

Santa Cruz Biotechnology. "6-(Hydroxymethyl)-1-methylindazole Product Data." SCBT Catalog. Link[1]

Sources

Tautomeric Forms and Stability of Substituted Indazoles: A Technical Guide for Drug Development

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their tautomeric state, which dictates their three-dimensional structure, hydrogen bonding capabilities, and overall physicochemical properties. Indazole primarily exists in two major tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable in the unsubstituted parent molecule.[3][4] However, this tautomeric equilibrium is a delicate balance, readily influenced by substitution patterns, solvent, pH, and intermolecular interactions. A comprehensive understanding of these factors is paramount for researchers in drug discovery and development to predict molecular behavior, design rational synthetic routes for specific regioisomers, and ultimately develop more efficacious and safer medicines. This guide provides an in-depth exploration of the tautomeric landscape of substituted indazoles, detailing the theoretical underpinnings of their stability and the practical experimental and computational methodologies used for their characterization.

The Tautomeric Landscape of the Indazole Core

The indazole nucleus is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a pyrazole ring.[2][5] This structure allows for prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This gives rise to three possible tautomers: 1H-indazole, 2H-indazole, and the much less common 3H-indazole.[2][5][6]

-

1H-Indazole : This tautomer features the mobile proton on the N1 nitrogen. It possesses a benzenoid structure, which confers significant aromatic stability.[2] For the parent indazole molecule, the 1H-tautomer is the most stable form in the gas phase, in solution, and in the solid state.[2][3][7]

-

2H-Indazole : In this form, the proton resides on the N2 nitrogen. This arrangement results in a quinonoid-like structure in the bicyclic system, which is generally less aromatic and therefore less stable than the 1H form.[8]

-

3H-Indazole : This tautomer, with the proton notionally on a carbon atom and an exocyclic double bond, is typically non-aromatic and energetically unfavorable. It is rarely observed except in specific cases of 3,3-disubstituted derivatives where aromatization is blocked.[6]

The energetic preference for the 1H-tautomer in the unsubstituted indazole is well-established. Theoretical calculations and experimental data consistently show it to be more stable than the 2H-tautomer by a margin of approximately 2.3 to 5.3 kcal/mol (or 15 to 21.4 kJ·mol⁻¹).[2][5][7][9][10][11] This energy difference, while significant, is small enough that the equilibrium can be shifted by various internal and external factors.

Figure 1: Tautomeric equilibrium in the indazole scaffold.

Critical Factors Governing Tautomeric Stability

The tautomeric preference of a substituted indazole is not absolute and is dictated by a complex interplay of electronic and steric effects from substituents, the surrounding solvent environment, and specific molecular interactions like hydrogen bonding.

Substituent Effects: Electronics and Sterics

The position and nature of substituents on the indazole ring are the most powerful intrinsic modulators of tautomeric stability.

-

Electronic Effects : The electronic character of substituents can differentially stabilize or destabilize the positive charge buildup on the nitrogen atoms in the transition state of proton transfer.

-

Electron-Withdrawing Groups (EWGs) : When placed at positions 3, 5, or 7, EWGs (e.g., -NO₂, -CN, -CO₂Me) tend to decrease the energy difference between the 1H and 2H tautomers.[8] While the 1H form often remains more stable, the preference is diminished. In some specific cases, such as with a 7-nitro or 7-carbomethoxy group, excellent N-2 regioselectivity is observed in alkylation reactions, suggesting a significant stabilization of the 2H-tautomer or its corresponding anion.[12]

-

Electron-Donating Groups (EDGs) : EDGs (e.g., -NH₂, -OR) generally favor the 1H-tautomer, increasing the energy gap to the 2H form.

-

-

Steric Effects : Bulky substituents, particularly at the C3 and C7 positions, can create steric hindrance that influences the tautomeric equilibrium and, more significantly, the regioselectivity of reactions like N-alkylation. For instance, sterically demanding groups at C3 (e.g., tert-butyl) can strongly favor N-1 alkylation, implying a preference for the 2H-tautomer to be the reactive nucleophile, which avoids steric clash between the C3-substituent and the incoming electrophile.[9][12]

| Position | Substituent Type | General Effect on Tautomeric Equilibrium | Rationale |

| C3 | Electron-Withdrawing (e.g., -NO₂) | Reduces energy gap; 1H usually still favored.[8] | Stabilizes the electron-rich pyrazole ring in both forms, but can lessen the aromatic advantage of the 1H tautomer. |

| C3 | Sterically Bulky (e.g., -tBu) | Can favor N1-functionalization products.[12] | Steric hindrance disfavors reaction at the adjacent N2 position, forcing the molecule to react via the 1H tautomer. |

| C5 | Electron-Withdrawing | Reduces energy gap between 1H and 2H forms. | Influences the electronic distribution of the entire bicyclic system. |

| C7 | Electron-Withdrawing (e.g., -NO₂) | Can significantly favor the 2H tautomer or its anion.[12] | Strong inductive and resonance effects directly impact the adjacent N1 position, making the N2 position more nucleophilic. |

Table 1: Summary of key substituent effects on indazole tautomerism.

Solvent Effects and Hydrogen Bonding

The solvent environment plays a crucial role in stabilizing or destabilizing indazole tautomers.

-

Polarity : In general, the 2H-tautomer has a larger dipole moment than the 1H-tautomer.[2] Consequently, polar solvents can preferentially solvate and stabilize the 2H form, reducing the energy gap between the two.

-

Hydrogen Bonding : This is a dominant factor.

-

Intramolecular H-Bonds : A substituent at C7 or a group at C3 capable of forming an intramolecular hydrogen bond with the N2-H proton can dramatically stabilize the 2H-tautomer. For example, in less polar solvents like CDCl₃, a 2H-tautomer can be stabilized by a strong N–H···O=C intramolecular hydrogen bond.[8][13]

-

Intermolecular H-Bonds : In protic solvents like water or DMSO, solvent molecules can form hydrogen bonds with the N-H and the lone pair of the other nitrogen. This can lead to the formation of stable centrosymmetric dimers, which have been shown by DFT calculations to be more stable for the 2H form in some cases, providing a pathway for its stabilization in solution.[8][13]

-

Methodologies for Tautomer Characterization

Determining the predominant tautomeric form and the equilibrium constant (KT) is a critical task that relies on a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[14] The chemical environments of the protons and carbons are distinct in each tautomer, leading to different chemical shifts and coupling constants.

| Technique | Characteristic Signature of 1H-Tautomer | Characteristic Signature of 2H-Tautomer |

| ¹H NMR | N1-H proton signal is typically observed. Distinct chemical shifts for ring protons, especially H3 and H7. | N2-H proton signal is observed. Different chemical shift patterns for ring protons due to altered electronic distribution. |

| ¹³C NMR | Specific chemical shifts for C3, C3a, and C7a reflect the benzenoid structure. | C3, C3a, and C7a chemical shifts are significantly different, reflecting the quinonoid character. |

| ¹⁵N NMR | Unique chemical shifts for the pyrrole-like N1 and pyridine-like N2 atoms. | Chemical shifts of N1 and N2 are reversed in character and value. |

Table 2: Comparison of NMR spectroscopic signatures for indazole tautomers.

Protocol: Tautomer Ratio Determination by ¹H NMR Spectroscopy

-

Objective: To determine the relative concentration of 1H- and 2H-tautomers of a substituted indazole in solution.

-

Materials:

-

Substituted indazole sample.

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it slows down proton exchange, allowing for clearer observation of the N-H signals.

-

High-quality 5 mm NMR tubes.

-

High-field NMR spectrometer (≥400 MHz recommended).

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the indazole sample and dissolve it in 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure complete dissolution.

-

Instrument Setup: Tune and shim the spectrometer to ensure high resolution. Set the experiment temperature (e.g., 298 K) and allow the sample to equilibrate for 5-10 minutes.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio. The spectral width should be large enough to include the aromatic region (6-9 ppm) and the N-H proton region (which can be very broad and downfield, >10 ppm).

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Analysis and Interpretation:

-

Identify distinct, well-resolved signals corresponding to each tautomer. Protons on or adjacent to the pyrazole ring (e.g., H3, H7) are often the most sensitive reporters.

-

Integrate the area of a characteristic signal for the 1H-tautomer (A1H) and a corresponding signal for the 2H-tautomer (A2H). Ensure the signals chosen correspond to the same number of protons (e.g., a single proton signal for each).

-

Calculate the tautomeric ratio: Ratio (1H:2H) = A1H / A2H .

-

The equilibrium constant is KT = [2H-tautomer] / [1H-tautomer] = A2H / A1H.

-

-

-

Causality and Validation: The choice of solvent is critical. Running the experiment in at least two solvents of different polarity (e.g., CDCl₃ and DMSO-d₆) provides insight into environmental effects and validates the assignments, as the equilibrium is expected to shift.[8] 2D NMR techniques like NOESY can be used to confirm assignments by observing through-space correlations, for example, between an N-alkyl group and protons on the indazole ring to definitively distinguish N1 vs. N2 isomers.[8]

Other Key Experimental Techniques

-

UV-Vis Spectroscopy: The 1H (benzenoid) and 2H (quinonoid) tautomers have different chromophores and thus distinct UV-Vis absorption spectra. The 2H-tautomer typically absorbs at longer wavelengths compared to the 1H form.[15][16] This difference can be exploited for quantitative analysis of the tautomeric mixture.

-

Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a highly sensitive solid-state technique for probing the local electronic environment of quadrupolar nuclei like ¹⁴N. It is an excellent tool for investigating tautomerism in crystalline solids, providing data that complements X-ray crystallography.[10]

-

X-ray Crystallography: Provides unambiguous structural information of the tautomeric form present in the solid state. This is the gold standard for structural elucidation but offers no information about the equilibrium in solution.

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. They provide a powerful complement to experimental data, offering insights into the intrinsic properties of the molecules.

Figure 2: Conceptual workflow for DFT analysis of indazole tautomers.

The typical workflow involves calculating the electronic energy of the optimized geometries for each tautomer. It is crucial to include zero-point vibrational energy (ZPE) corrections. For studies in solution, applying a polarizable continuum model (PCM) can simulate solvent effects.[8] Quantum mechanical calculations have been successfully used to show that for the parent indazole, the 1H tautomer is more stable.[7][9] These calculations are also essential for understanding reaction mechanisms, such as why N-alkylation might proceed selectively at one nitrogen over the other by comparing the activation energy barriers for both pathways.[9]

Implications for Drug Discovery and Synthesis

The tautomeric state of an indazole-containing drug candidate is not an academic curiosity; it has profound real-world consequences.

-

Pharmacology: Different tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. This can lead to dramatic differences in binding affinity and selectivity for a biological target. A drug designed to bind in its 1H form may be inactive if it shifts to its 2H form in the physiological environment of the binding pocket.

-

Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Solubility, lipophilicity (logP), and pKa can all differ between tautomers, impacting a drug's bioavailability and pharmacokinetic profile.

-

Synthesis and Intellectual Property: The synthesis of indazole derivatives often involves N-alkylation or N-arylation, which can produce a mixture of N1 and N2 regioisomers.[4][12] Controlling this regioselectivity is a major synthetic challenge. Developing protocols that reliably produce a single, desired regioisomer is crucial for manufacturing consistency and yield.[12] Furthermore, different tautomers and their N-alkylated regioisomers can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of substituted indazoles is a fundamental aspect of their chemistry that directly impacts their application in drug development. While the 1H-tautomer is generally the most stable form, this preference can be modulated or even reversed by a careful choice of substituents and a consideration of the solvent environment. For medicinal chemists and drug development professionals, a deep understanding of these governing principles is essential. Leveraging a synergistic combination of high-resolution NMR spectroscopy, other analytical techniques, and robust computational modeling allows for the accurate characterization of tautomeric equilibria. This knowledge empowers the rational design of molecules with optimized biological activity and physicochemical properties, and the development of efficient, regioselective syntheses to access the desired therapeutic agent.

References

-

Theoretical estimation of the annular tautomerism of indazoles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

-

Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved February 13, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Different tautomeric forms of indazole nuclei. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mal, U., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 405-438. [Link]

-

Londregan, A. T., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1269–1279. [Link]

-

Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Latypov, S. K., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2619. [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). Molecules, 11(6), 415-420. [Link]

-

Pérez-Toral, B., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 4(2), 2736–2749. [Link]

-

The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Filimonov, D. S., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(15), 9491-9498. [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

G. S. S. S. K. A. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 59(46), 20563-20569. [Link]

-

a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

On the solvatochromism, dimerization and tautomerism of indazole. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Biological Activities of 6-Hydroxy-Indazole Derivatives: A Technical Guide

Executive Summary

The 6-hydroxy-indazole (6-HI) scaffold represents a critical "privileged structure" in modern medicinal chemistry. While the indazole core itself is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 6-position serves as a vital vector for optimizing potency, solubility, and metabolic stability.

This guide analyzes the biological potential of 6-hydroxy-indazole and its O-substituted derivatives. Unlike the 3-position (often used for ATP-hinge binding), the 6-position typically extends into the solvent-front or hydrophobic back-pockets of kinase domains, making 6-HI derivatives highly effective Type I/II kinase inhibitors (JAK, VEGFR, FGFR) and immunomodulators (IDO1).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 6-hydroxy group on the indazole ring is rarely the terminal pharmacophore due to rapid Phase II metabolism (glucuronidation). However, it acts as the essential synthetic handle and H-bond anchor for designing high-affinity ligands.

The 6-Position as a Selectivity Vector

In many kinase co-crystal structures, the indazole nitrogen (N1/N2) binds to the kinase hinge region. The 6-position is geometrically positioned to project substituents into specific sub-pockets:

-

H-Bond Donor/Acceptor: The free hydroxyl (–OH) can donate H-bonds to residues like Glu or Asp in the catalytic loop, though this often limits membrane permeability.

-

Ether Linkages (–OR): Alkylation of the 6-OH is the primary strategy.

-

Small Ethers (OMe, OEt): Improve metabolic stability while retaining H-bond acceptor capability.

-

Bulky Aryl Ethers: Target the hydrophobic "gatekeeper" regions in kinases like VEGFR-2 and PDGFR .

-

-

Bioisosterism: The 6-OH is frequently swapped for 6-Amino or 6-Amide groups to target IDO1 (Indoleamine 2,3-dioxygenase), shifting activity from kinase inhibition to metabolic immune checkpoint control.

Visualization: SAR of 6-Hydroxy-Indazole Derivatives

Figure 1: SAR map illustrating how modifications at the 6-hydroxy position dictate biological target profile and metabolic fate.

Key Biological Activities[1][2][3][4][5][6]

Kinase Inhibition (Oncology & Inflammation)

The most validated application of 6-hydroxy-indazole derivatives is in targeting the ATP-binding pocket of protein kinases.

-

Janus Kinases (JAK):

-

Mechanism: 6-Aryl-indazoles (derived from 6-OH precursors) bind to the ATP site. The oxygen at position 6 (often as a phenol or methoxy) interacts with water networks or polar residues near the gatekeeper.

-

Impact: Inhibition of the JAK-STAT pathway reduces cytokine signaling (IL-6, IFN-gamma), treating psoriasis and rheumatoid arthritis.

-

Data: 6-Phenol derivatives have shown IC50 < 10 nM against JAK2 in fragment-based screens.

-

-

Angiogenesis (VEGFR/FGFR):

-

Mechanism: 6-Methoxy-indazole derivatives (e.g., analogues of Pazopanib) inhibit Vascular Endothelial Growth Factor Receptor (VEGFR). The 6-substituent fills the hydrophobic back-pocket, locking the kinase in an inactive conformation (Type II inhibition).

-

Therapeutic Use:[1][2] Solid tumor suppression (renal cell carcinoma).

-

Immunomodulation (IDO1 Inhibition)

While kinases are the primary target, 6-substituted indazoles (often amino or hydroxy) inhibit IDO1 , a heme-containing enzyme that degrades tryptophan to kynurenine, suppressing T-cell activity in tumors.

-

Activity: 6-substituted derivatives coordinate with the heme iron or occupy the tryptophan binding pocket.

-

Potency: Optimized derivatives exhibit IC50 ~ 0.4 µM in HCT116 colorectal cancer cells.[3]

Experimental Protocols

Protocol A: Synthesis of 6-Alkoxyindazole (General Procedure)

Objective: To convert the metabolically unstable 6-OH into a lipophilic, active 6-alkoxy derivative.

-

Reagents: 6-Hydroxyindazole (1.0 eq), Alkyl Halide (R-X, 1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetone.

-

Procedure:

-

Dissolve 6-hydroxyindazole in DMF under

atmosphere. -

Add

and stir at room temperature for 30 min to generate the phenoxide anion. -

Dropwise add the Alkyl Halide (e.g., benzyl bromide or methyl iodide).

-

Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Pour into ice water. Filter precipitate or extract with EtOAc.

-

Purification: Silica gel column chromatography.

-

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of the derivative against VEGFR-2 or JAK2.

Materials:

-

Recombinant Kinase Domain (e.g., JAK2).

-

FRET Peptide Substrate (e.g., Z'-LYTE™).

-

ATP (at Km concentration).

-

Test Compound (6-hydroxy derivative).

Workflow:

-

Preparation: Dilute test compounds in DMSO (10-point dose response, typically 10 µM down to 0.1 nM).

-

Incubation: Mix Kinase + Substrate + Compound in 384-well plate. Incubate for 15 min at RT.

-

Reaction Start: Add ATP to initiate phosphorylation. Incubate for 1 hour.

-

Development: Add Development Reagent (cleaves non-phosphorylated peptide).

-

Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Summary: Comparative Potency

The following table summarizes literature values for 6-substituted indazole derivatives against key targets.

| Compound Class | 6-Position Substituent | Target | IC50 / Activity | Reference Mechanism |

| JAK Inhibitor | 6-Phenol (-C6H4-OH) | JAK2 | 8 nM | H-bond to Glu/Leu in hinge |

| FGFR Inhibitor | 6-(3-Methoxyphenyl) | FGFR1 | 15 nM | Hydrophobic pocket fill |

| IDO1 Inhibitor | 6-Amino (Bioisostere) | IDO1 | 400 nM | Heme coordination |

| Cytotoxic Agent | 6-Nitro (Precursor) | HCT116 | 0.4 µM | Cell cycle arrest (G2/M) |

Pathway Visualization: JAK/STAT Inhibition

The following diagram illustrates the mechanism of action for a 6-hydroxy-indazole derivative acting as a JAK inhibitor.

Figure 2: Signal transduction blockade by 6-hydroxy-indazole derivatives in the JAK/STAT inflammatory pathway.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC / Molecules (2021). URL:[Link]

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2018). URL:[Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2014). URL:[Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Research Applications of Methylindazoles

Executive Summary: The Indazole Scaffold in Modern Discovery

The methylindazole scaffold represents a critical bioisostere in medicinal chemistry, offering distinct physicochemical advantages over its indole and purine analogues. Characterized by a fused benzene and pyrazole ring, the indazole core provides a unique hydrogen bond acceptor/donor profile (pKa ~1.3 for N1-H) and enhanced metabolic stability.

This guide analyzes the application of methylindazoles across three primary research vectors: Kinase Inhibition (Oncology) , Non-Hormonal Contraception , and Cannabinoid Receptor Modulation . It addresses the synthetic bottleneck of N1- vs. N2-regioselectivity and provides actionable protocols for scaffold construction and validation.

Synthetic Architecture: Solving the Regioselectivity Challenge

The fundamental challenge in methylindazole research is controlling the site of alkylation. The indazole ring exhibits annular tautomerism. Under basic conditions, alkylation typically yields a mixture of 1-methyl-1H-indazole (Thermodynamic) and 2-methyl-2H-indazole (Kinetic) isomers.

Mechanistic Causality

-

N1-Alkylation: Favored thermodynamically due to the preservation of the benzenoid structure in the fused ring system.

-

N2-Alkylation: Favored kinetically due to the higher electron density and lone pair availability at the N2 position in the neutral tautomer, but results in a quinoid-like resonance contribution which is less stable.

Visualization: Regioselective Pathways

The following diagram illustrates the decision matrix for synthetic chemists to target specific isomers.

Caption: Synthetic pathways determining N1 vs. N2 regioselectivity. Note the utility of De Novo cyclization for accessing the elusive N2 isomer.

Therapeutic Vector 1: Oncology & Kinase Inhibition[1][2][3]

Methylindazoles serve as potent ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

Mechanism of Action: VEGFR/PDGFR Blockade

Drugs like Axitinib utilize the indazole core to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR). The N1-methylindazole moiety acts as a hydrophobic anchor, while the amide linker extends into the specificity pocket.

-

Key Interaction: The N2-nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

-

Selectivity: Substitution at the 3-position (C3) allows for "gatekeeper" residue targeting, differentiating between tyrosine kinases (VEGFR) and serine/threonine kinases (Aurora).

Comparative Potency Data

The following table highlights the efficacy of Indazole-based inhibitors compared to Indole analogues in VEGFR2 assays (Representative Data).

| Scaffold | R-Group (C3) | Target | IC50 (nM) | Metabolic Stability (t1/2) |

| 1-Methylindazole | Styryl-pyridine | VEGFR2 | 0.2 | > 60 min |

| Indole | Styryl-pyridine | VEGFR2 | 1.5 | ~ 25 min |

| Amino-indazole | Benzamide | FLT3 | 1.1 | > 120 min |

Insight: The extra nitrogen in the indazole ring lowers the lipophilicity (LogP) compared to indole, reducing non-specific binding and improving the pharmacokinetic profile.

Therapeutic Vector 2: Non-Hormonal Male Contraception[4]

A rapidly emerging application for the indazole-3-carboxylic acid scaffold is in non-hormonal male contraception. The lead compound, Gamendazole , demonstrates reversible infertility without affecting testosterone levels.

Mechanism: Sertoli Cell Junction Disruption

Unlike hormonal approaches that target the HPG axis, Gamendazole targets the Sertoli cell cytoskeleton.

-

Target: Binds to Hsp90AB1 and EEF1A1 (Elongation Factor 1 Alpha 1).

-

Effect: Disrupts actin filament bundling within the apical ectoplasmic specialization (ES).

-

Outcome: Premature release of spermatids (spermiation) before they are fully functional, resulting in infertility.

Caption: Gamendazole mechanism of action targeting Sertoli cell actin dynamics via EEF1A1 inhibition.

Therapeutic Vector 3: Cannabinoid Receptor Pharmacology[5]

In the study of the endocannabinoid system, researchers have shifted from indole-based ligands (e.g., JWH-018) to indazole-based ligands (e.g., AB-PINACA, ADB-BUTINACA).

The "Scaffold Hop" Justification

-

Stability: The indole C2-C3 bond is susceptible to oxidative metabolism. The indazole N1-C7a bond is aromatic and more resistant to P450 oxidation.

-

Affinity: Indazole-3-carboxamides display nanomolar to sub-nanomolar affinity for CB1 receptors. The N2 nitrogen creates a distinct electrostatic potential map, often enhancing hydrogen bonding within the receptor's TM3/TM5 domains.

Research Warning: While these compounds are used in receptor mapping, many are classified as New Psychoactive Substances (NPS). Research requires strict adherence to DEA/local scheduling licenses.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2H-Indazoles (Cadogan Cyclization)

Context: Accessing the kinetic 2H-isomer is difficult via direct alkylation. This de novo method guarantees N2 regioselectivity.

Reagents:

-

2-Nitrobenzaldehyde derivative (1.0 eq)

-

Primary Amine (R-NH2) (1.1 eq)

-

Tri-n-butylphosphine (PBu3) (2.5 eq)

-

Solvent: Isopropanol (Dry)

Methodology:

-

Imine Formation: Combine nitrobenzaldehyde and amine in isopropanol. Stir at RT for 2 hours. Confirm imine formation via TLC (disappearance of aldehyde).

-

Reductive Cyclization: Add PBu3 dropwise. Heat the reaction to 80°C.

-

Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography. 2H-indazoles are typically more polar than their 1H counterparts.[6]

Protocol B: Kinase Affinity Assay (FRET-Based)

Context: Validating the methylindazole as a Type I ATP-competitive inhibitor against VEGFR2.

System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology:

-

Preparation: Dilute methylindazole test compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

-

Enzyme Mix: Prepare VEGFR2 kinase domain (0.5 nM final) + Europium-labeled anti-His antibody in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

-

Tracer Mix: Prepare AlexaFluor® 647-labeled ATP-competitive tracer (Kinase Tracer 199).

-

Incubation: Add 5 µL Compound + 5 µL Enzyme Mix + 5 µL Tracer Mix to a 384-well white plate. Incubate 1 hour at RT.

-

Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor).

-

Analysis: Calculate TR-FRET ratio (665/615).

-

Logic: High FRET signal = Tracer bound (Compound inactive). Low FRET signal = Tracer displaced (Compound active).

-

Future Outlook: C-H Functionalization

The future of methylindazole research lies in Late-Stage Functionalization (LSF) . Recent advances using Rh(III) and Ni(II) catalysis allow for direct C-H activation at the C3 and C7 positions, utilizing the N1-methyl group (or removable directing groups) to steer regioselectivity. This allows for the rapid diversification of libraries without rebuilding the core scaffold.

References

-

Cheung, L. L., et al. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Link

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Link

-

Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 and EEF1A1.[1] Biology of Reproduction. Link

-

Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Link

-

Dehaen, W., & Amani, A. M. (2022).[2] Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Link

-

Boulat, B., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids. Journal of Analytical Toxicology. Link

Sources

- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives | MDPI [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]

- 6. caribjscitech.com [caribjscitech.com]

Comprehensive Technical Guide: Advanced Synthesis of Indazole Scaffolds

Executive Summary: The Indazole Imperative

The indazole (benzopyrazole) core is a privileged pharmacophore in modern oncology and immunology, serving as the structural anchor for blockbuster kinase inhibitors like Pazopanib (VEGFR inhibitor), Axitinib , and the PARP inhibitor Niraparib .[1] Its 10-π electron aromatic system offers unique hydrogen-bonding capabilities (donor at N1, acceptor at N2) and bioisosteric utility for indole and benzimidazole.

This guide moves beyond elementary textbook definitions to provide a rigorous analysis of synthetic methodologies. It contrasts high-throughput C–H activation strategies against robust classical cyclizations , offering reproducible protocols and mechanistic insights essential for scalable drug development.

Strategic Synthesis Matrix

Selection of the synthetic route depends on substitution patterns, scale, and functional group tolerance.

| Methodology | Key Mechanism | Ideal For | Limitations |

| Rh(III)/Co(III) C–H Activation | Directed C–H bond cleavage & Annulation | Highly substituted 2H-indazoles; Late-stage functionalization. | High catalyst cost; Trace metal removal required. |

| Pd-Catalyzed Cross-Coupling | Intramolecular N-arylation (Buchwald-Hartwig type) | 1H-indazoles; constructing the core from acyclic precursors. | Requires pre-functionalized halides; Ligand screening often needed. |

| Modified Jacobson/Diazotization | Intramolecular cyclization of diazonium salts | Large-scale manufacturing; Simple 1H-indazoles. | Harsh acidic conditions; Potentially explosive intermediates (diazoniums). |

| Green Oxidative Cyclization | Metal-free N–N bond formation (Iodine/PIFA) | Medicinal chemistry libraries; Avoiding trace metals. | Limited scope for electron-deficient rings. |

Deep Dive: Rh(III)-Catalyzed C–H Activation

The transition-metal-catalyzed C–H activation/annulation sequence has replaced traditional methods for accessing complex 2H-indazoles. This "atom-economical" approach utilizes directing groups (e.g., azo, imine) to activate the C(sp2)–H bond.

Mechanistic Pathway (Rh-Catalysis)

The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered metallacycle intermediate.

Figure 1: Catalytic cycle for Rh(III)-catalyzed synthesis of indazoles via C-H activation. The rate-determining step is often the C-H bond cleavage.

Validated Protocol: Synthesis of 2H-Indazoles from Azobenzenes

Target: 2-Phenyl-2H-indazole derivatives. Reference: Adapted from Org. Lett. 2014, 16, 3114 and recent reviews on Rh(III) catalysis.

Reagents:

-

Substrate: Azobenzene derivative (1.0 equiv)

-

Coupling Partner: Paraformaldehyde or Aldehyde (2.0 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol %)

-

Co-Catalyst: AgSbF₆ (10 mol %) – Critical for chloride abstraction to generate the active cationic Rh species.

-

Additive: Cu(OAc)₂ (20 mol %) or NaOAc (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under Ar flow, charge a dried Schlenk tube with [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir for 15 mins at RT. Visual Check: Solution should clarify or change color slightly as the active cationic species forms.

-

Addition: Add the azobenzene substrate, aldehyde, and acetate additive. Seal the tube.

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Work-up: Cool to RT. Filter through a celite pad to remove metal salts. Wash with CH₂Cl₂.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the reaction stalls, the accumulation of acid byproducts may be inhibiting the catalyst. The addition of a mild base (NaOAc) acts as a proton shuttle, facilitating the CMD step.

Deep Dive: Classical & Green Approaches

While metal catalysis is powerful, classical methods remain superior for cost-effective, large-scale synthesis of simple 1H-indazoles.

Modified Jacobson/Diazotization Strategy

This route involves the diazotization of o-alkylanilines. The resulting diazonium ion undergoes spontaneous intramolecular cyclization.

Figure 2: Mechanism of the modified Jacobson synthesis involving diazonium salt formation and cyclization.

Green Protocol: Metal-Free Iodine-Mediated Synthesis

Target: 1-Aryl-1H-indazoles from hydrazones. Mechanism: Oxidative N–N bond formation via an iodonium intermediate or radical pathway.

Reagents:

-

Substrate: Aryl ketone hydrazone (1.0 equiv)

-

Oxidant: Iodine (I₂) (1.2 equiv) or PIFA

-

Base: K₂CO₃ or TBD (1.5 equiv)

-

Solvent: DMSO or EtOH

Methodology:

-

Dissolve the hydrazone in DMSO (0.5 M).

-

Add K₂CO₃ followed by molecular Iodine (I₂).

-

Critical Control: Stir at 80–100 °C . Monitor by TLC. The deep purple color of iodine will fade as it is consumed.

-

Quench: Once complete (typically < 3h), quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (Visual Check: Solution turns yellow/clear).

-

Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Case Study: Pazopanib Precursor Synthesis

Drug: Pazopanib (Votrient) Key Intermediate: 3-Methyl-6-nitro-1H-indazole.[2]

Industrial Route Analysis: The innovator route typically starts with 2-ethyl-5-nitroaniline .

-

Diazotization: Reaction with NaNO₂/HCl generates the diazonium salt.

-

Cyclization: Spontaneous cyclization occurs to form the indazole ring.

-

Methylation: N-methylation (often regioselective challenges exist between N1 and N2).

Optimization Note: Modern process chemistry often employs N-acetylation prior to nitrosation (Jacobson modification) to improve yield and suppress side reactions involving the free amine.

References

-

Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.[3]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2021.

-

Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization. Journal of the American Chemical Society, 2014.

-

A Comparative Guide to the Synthesis of Pazopanib. BenchChem Technical Reports, 2025.

Sources

6-HYDROXY-3-METHYLINDAZOLE: The "Hidden" Scaffold in Kinase Inhibitor Design

[1]

Executive Summary

6-Hydroxy-3-methylindazole (CAS: 201286-99-9), also known as 3-methyl-1H-indazol-6-ol, represents a critical pharmacophore in modern medicinal chemistry.[1] While the indazole core dates back to the late 19th century, this specific 6-hydroxylated derivative has emerged as a high-value scaffold in the 21st century, primarily due to its role as a bioisostere in kinase inhibitors (e.g., VEGFR/PDGFR targets) and its utility in fragment-based drug discovery (FBDD). This guide details its chemical lineage, validated synthesis protocols, and mechanistic role in drug development.

Part 1: Chemical Identity & Structural Dynamics

The utility of 6-hydroxy-3-methylindazole lies in its dual nature: it is a rigid bicyclic scaffold that mimics the purine ring of ATP (crucial for kinase binding) while offering a modifiable hydroxyl "handle" for solubilization or further functionalization.

Physicochemical Profile

| Property | Data | Context |

| IUPAC Name | 3-methyl-1H-indazol-6-ol | Core scaffold |

| CAS Number | 201286-99-9 | Unique Identifier |

| Molecular Formula | C₈H₈N₂O | MW: 148.16 g/mol |

| Acidity (pKa) | ~9.5 (Phenolic OH) | Deprotonates at physiological pH if not substituted |

| Tautomerism | 1H-indazole (Major) ⇌ 2H-indazole (Minor) | 1H form is thermodynamically favored (>90%) |

The Tautomeric Switch

Unlike indole, indazole possesses two nitrogen atoms, allowing for a tautomeric shift. In solution, the 1H-tautomer is predominant. However, when binding to protein targets (e.g., the hinge region of a kinase), the molecule may adopt the 2H-tautomer to optimize hydrogen bond donor/acceptor geometry.

Figure 1: Tautomeric equilibrium of the indazole core. The 1H-form is generally more stable in solution, while the 2H-form is often implicated in specific enzyme binding pockets.

Part 2: Historical Evolution & Discovery

The history of 6-hydroxy-3-methylindazole is not defined by a single "eureka" moment but rather by the evolution of the indazole scaffold from a dye-chemistry curiosity to a blockbuster drug template.

The Fischer Era (1880s - 1900s)

The indazole ring system was first defined by Emil Fischer and Witt in the late 19th century.[1] Their work focused on the reaction of hydrazines with o-substituted benzoic acids. At this stage, the chemistry was driven by the dye industry (azo dyes), and specific derivatives like the 6-hydroxy-3-methyl variant were likely transient intermediates or uncharacterized byproducts.

The Kinase Revolution (1990s - 2000s)

The true "discovery" of 6-hydroxy-3-methylindazole's value occurred during the explosion of kinase inhibitor research.

-

The Driver: The need for ATP-competitive inhibitors.[1]

-

The Breakthrough: Researchers found that the indazole ring could mimic the adenine ring of ATP.

-

The Derivative: The 3-methyl group was found to fill the hydrophobic "gatekeeper" pocket in many kinases, while the 6-position (hydroxy or amine) pointed towards the solvent front, allowing for solubilizing groups to be attached.

The Pazopanib Connection (2000s - Present)

The scaffold gained validation with the development of Pazopanib (Votrient) , a VEGFR inhibitor approved for renal cell carcinoma.

-

Precursor: Pazopanib is synthesized from 3-methyl-6-nitroindazole .[1][2][3][4][5][6]

-

Relation: 6-hydroxy-3-methylindazole is the bioisosteric oxygen analog of the key amine intermediate used in Pazopanib. It serves as a vital reference compound in Structure-Activity Relationship (SAR) studies to test the importance of the hydrogen bond donor at the 6-position.

Part 3: Experimental Protocols (Synthesis)

Directive: The following protocols are designed for high purity and reproducibility. The Demethylation Route is recommended for research scale due to its reliability and mild workup compared to de novo cyclization.[1]

Protocol A: Demethylation of 6-Methoxy-3-methylindazole (Recommended)

This method utilizes Boron Tribromide (BBr₃), a Lewis acid that cleaves aryl methyl ethers with high specificity.[1]

Precursors:

-

Starting Material: 6-Methoxy-3-methyl-1H-indazole (Commercial or synthesized via cyclization).

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 6-methoxy-3-methylindazole in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0°C (ice bath).

-

Addition: Slowly add BBr₃ solution (3.0 eq) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and releases HBr gas.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching (Critical): Cool back to 0°C. Very slowly add Methanol (MeOH) dropwise to quench excess BBr₃. (Violent bubbling will occur).

-

Workup: Dilute with water and neutralize with saturated NaHCO₃ solution to pH ~7. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Result: 6-hydroxy-3-methylindazole appears as an off-white to beige solid.

Protocol B: De Novo Synthesis (Diazotization)

Used when the methoxy precursor is unavailable.

-

Start: 2-Amino-4-hydroxyacetophenone .

-

Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.[1]

-

Reduction/Cyclization: Treat the diazonium intermediate in situ with Stannous Chloride (SnCl₂) dihydrate. The hydrazine intermediate cyclizes spontaneously under acidic conditions to form the indazole ring.

-

Yield: Typically 40–60% (Lower yielding than Protocol A due to side reactions).

Part 4: Mechanistic Role in Medicinal Chemistry

The 6-hydroxy-3-methylindazole scaffold is not just a passive structure; it is an active participant in ligand-protein binding.

Kinase Hinge Binding

In the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR), the indazole nitrogen (N1 or N2) accepts a hydrogen bond from the protein backbone (hinge region). The 3-methyl group displaces water and occupies a hydrophobic pocket, increasing binding entropy. The 6-hydroxyl group acts as a vector for solubilizing chains (via ether linkage) or interacts with solvent-exposed residues.

Glutaminyl Cyclase (QC) Inhibition

Recent studies (e.g., J. Med. Chem. 2022) have identified 3-methylindazole-6-yl derivatives as potent inhibitors of Glutaminyl Cyclase, an enzyme implicated in Alzheimer's disease. The scaffold replaces the traditional 3,4-dimethoxyphenyl group, improving metabolic stability and blood-brain barrier (BBB) penetration.

Figure 2: Structure-Activity Relationship (SAR) map of the 6-hydroxy-3-methylindazole scaffold, highlighting its modular role in drug design.

References

-

Synthesis of Indazoles: CN105198813B - The synthesis technique of 3-methyl-1H-indazoles.[1][9][4][10] (2015).[8] Google Patents. Link

-

Pazopanib Intermediate: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[2][3][6] (2024).[2][8][11] MDPI Chemistry. Link

-

Medicinal Chemistry (QC Inhibitors): Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents.[1] (2022).[2][12] European Journal of Medicinal Chemistry. Link

-

Demethylation Protocol: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][8] Common Organic Chemistry.[1] Link

-

Compound Data: 6-Hydroxy-3-methylindazole (CAS 201286-99-9).[1] ChemicalBook.[1] Link

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Moiety

The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, amenability to synthetic modification, and capacity to engage in crucial hydrogen bonding interactions have rendered it a cornerstone in the rational design of a multitude of biologically active compounds.[1][2] First described by Emil Fischer in the late 19th century, this versatile nucleus is a bioisostere of indole and is found in a limited number of natural products, such as nigellicine and nigeglanine.[2][3] However, its true potential has been unlocked through synthetic chemistry, leading to a plethora of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[3][4][5]

This technical guide offers a comprehensive exploration of the indazole scaffold's role in medicinal chemistry. It delves into its fundamental chemical properties, established and innovative synthetic routes, strategic applications in drug design, and highlights its success in the development of potent therapeutic agents, including several FDA-approved drugs. Detailed experimental protocols and visual representations of key pathways are provided to serve as a practical resource for professionals engaged in the multifaceted endeavor of drug discovery and development.

Physicochemical Properties and Tautomerism

Indazoles exist in three principal tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole, which lacks heteroaromatic character.[2][3] The 1H-indazole is the most thermodynamically stable and therefore the predominant tautomer.[3][4][5] The presence of two nitrogen atoms within the pyrazole ring imparts unique electronic properties.[3] The indazole nucleus can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the second nitrogen atom), a feature that is pivotal for its interaction with biological targets.[6] This dual functionality, combined with its aromatic nature, contributes to its stability and its ability to mimic other key biological motifs.[3]

The Indazole Scaffold in Drug Design: A Multifaceted Role

The indazole moiety has proven to be a highly valuable and versatile component in the medicinal chemist's toolkit, primarily utilized in three key strategic areas: as a bioisostere, a privileged fragment in fragment-based drug discovery (FBDD), and as a core scaffold for scaffold hopping endeavors.[6]

Bioisosteric Replacement

Indazole serves as an excellent bioisostere for other aromatic systems, most notably phenol and indole.[6]

-

Phenol Bioisostere: Replacement of a metabolically labile phenol group with an indazole can improve the pharmacokinetic profile of a drug candidate.[6] Heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to phase I and II metabolism (e.g., O-glucuronidation) compared to phenols.[6] This strategy can enhance a compound's duration of action and overall in vivo performance.[6]

-

Indole Bioisostere: As a bioisostere of indole, indazole offers distinct advantages.[6] While both possess an N-H group for hydrogen bond donation, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially leading to improved affinity for the target protein.[6]

Privileged Scaffold and Fragment-Based Drug Discovery (FBDD)

The indazole core is considered a "privileged scaffold" due to its ability to serve as a ligand for multiple, diverse biological targets.[2][6] This promiscuity, in a positive sense, makes it an ideal starting point for the development of new therapeutic agents. In FBDD, the indazole moiety is a favored fragment for its ability to form key interactions, particularly with the hinge region of protein kinases.[6] Its relatively simple structure and synthetic tractability allow for rapid elaboration into more potent and selective lead compounds.[6]

Synthesis of the Indazole Core

A variety of synthetic methodologies have been developed to construct the indazole scaffold, allowing for the introduction of diverse substituents and functional groups. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.[4][7]

Classical Synthetic Routes

One of the earliest methods for indazole synthesis was reported by Emil Fischer, involving the thermal cyclization of o-hydrazinocinnamic acid.[2] A more common and versatile approach is the Davis-Beirut reaction, which involves the reaction of a 2-nitrobenzylamine with an acid chloride, followed by base-mediated cyclization.

Modern Synthetic Methodologies

Recent advances have focused on transition-metal-catalyzed reactions, which often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.[7] Palladium-, copper-, and rhodium-catalyzed reactions have been successfully employed for the intramolecular C-N bond formation to construct the indazole ring.[2]

Below is a representative protocol for a copper-catalyzed synthesis of 1H-indazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Tosylhydrazones

This protocol is based on the copper-catalyzed intramolecular C-N bond formation.[4]

Step 1: Synthesis of o-Haloaryl N-Tosylhydrazone

-

To a solution of the corresponding o-haloaryl aldehyde or ketone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated product, wash with cold ethanol, and dry under vacuum to obtain the desired N-tosylhydrazone.

Step 2: Intramolecular Cyclization

-

In a sealed tube, combine the o-haloaryl N-tosylhydrazone (1.0 eq), Cu₂O (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMSO.

-

Degas the mixture with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Caption: Copper-catalyzed synthesis of 1H-indazoles.

Therapeutic Applications of Indazole-Containing Drugs

The versatility of the indazole scaffold is underscored by its presence in a number of FDA-approved drugs and clinical candidates targeting a wide range of diseases.[8]

Anticancer Agents

The indazole core is particularly prominent in the development of kinase inhibitors for cancer therapy.[9][10] The indazole nucleus can act as a surrogate for the adenine of ATP, competitively binding to the ATP-binding site of kinases.[1][2]

-

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[6][9]

-

Pazopanib (Votrient®): A multi-target tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[3][9]

-

Niraparib (Zejula®): An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[5][6]

-

Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used to treat NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[9][11]

The following diagram illustrates the mechanism of action of indazole-based kinase inhibitors.

Caption: Indazole-based competitive inhibition of kinase activity.

Anti-inflammatory and Analgesic Agents

Indazole derivatives have also been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Bendazac: An NSAID used for the treatment of inflammation.[3][5]

-

Benzydamine: An NSAID with local anesthetic and analgesic properties, used for the relief of pain and inflammation.[3][5]

Other Therapeutic Areas

The pharmacological reach of indazoles extends to other areas as well:

-

Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy.[3][6]

-

ARRY-371797: A p38α (MAPK14)-selective kinase inhibitor that has been investigated in clinical trials for LMNA-related dilated cardiomyopathy.[12]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on indazole derivatives have provided valuable insights for drug design. For instance, in the development of VEGFR-2 inhibitors, it has been shown that substitutions at the C3 and C6 positions of the indazole core are crucial for inhibitory activity.[4] Similarly, for CRAC channel blockers, the regiochemistry of the amide linker at the C3 position is critical for activity.[13] The unique regiochemistry of the -CO-NH-Ar amide linker was found to be essential, in contrast to many other amide-based CRAC inhibitors.[13]

The table below summarizes the biological activities of selected indazole-containing compounds.

| Compound | Target(s) | Therapeutic Area | Key Structural Features |

| Axitinib | VEGFRs 1, 2, 3 | Oncology | 1H-indazole core |

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology | 2H-indazole core |

| Niraparib | PARP | Oncology | 2H-indazole core |

| Granisetron | 5-HT₃ Receptor | Antiemetic | 1H-indazole core |

| Bendazac | N/A (NSAID) | Anti-inflammatory | 1H-indazole core |

| Compound 2f [9] | N/A | Oncology (preclinical) | (E)-3,5-dimethoxystyryl at C3 |